N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride
Description
N-[3-(Morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride is a secondary amine derivative characterized by a piperidine-4-carboxamide core linked to a 3-(morpholin-4-yl)propyl group. Its molecular formula is C₁₃H₂₅Cl₂N₃O₂, with a calculated molecular weight of 326.26 g/mol. The compound was previously available through CymitQuimica but is now listed as discontinued across all quantity tiers .
Properties
CAS No. |
1181457-98-6 |
|---|---|
Molecular Formula |
C13H26ClN3O2 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16;/h12,14H,1-11H2,(H,15,17);1H |
InChI Key |
OEAVVGSRAGFZSB-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C(=O)NCCCN2CCOCC2.Cl.Cl |
Canonical SMILES |
C1CNCCC1C(=O)NCCCN2CCOCC2.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several piperidine-4-carboxamide derivatives, differing primarily in the substituent attached to the propylamine linker. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Comparison Points
Substituent Effects on Polarity and Solubility The morpholine substituent in the target compound introduces a polar oxygen atom, likely improving aqueous solubility compared to the dimethylamino () or piperidinyl () analogs. The aryloxazole derivatives () exhibit significantly higher molecular weights (>600 g/mol) and lipophilic aromatic groups, favoring membrane permeability but limiting oral bioavailability .
Synthesis and Purity
- The target compound lacks disclosed synthesis data, but analogs like those in and demonstrate robust synthetic routes with yields of 56–76% and HPLC purity >98%. This suggests that optimizing reaction conditions (e.g., coupling reagents, purification methods) could enhance the target compound’s scalability .
The morpholine group’s polarity may also make it suitable for targeting extracellular receptors .
Research Findings and Implications
- Structural Insights: The morpholine group’s electron-rich oxygen could facilitate hydrogen bonding with biological targets, a property absent in dimethylamino or piperidinyl analogs. This may enhance binding affinity in polar active sites .
- Limitations : Discontinuation of the target compound () may reflect issues such as poor in vivo efficacy, synthetic complexity, or competition from more stable analogs. Further studies could explore hybridizing its morpholine group with aryloxazole moieties () to balance polarity and activity .
Preparation Methods
Preparation of 4-(Morpholin-4-yl)piperidine Intermediate
A key intermediate in the synthesis is 4-(morpholin-4-yl)piperidine, which can be prepared via reductive amination or catalytic hydrogenation routes starting from 1-benzyl-4-piperidone and morpholine.
Method Summary (Based on CN105777615A):
Step 1: Formation of 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride
- React 1-benzyl-4-piperidone with morpholine in toluene at 110°C under reflux to form the imine intermediate.
- Subject the reaction mixture to catalytic hydrogenation using Raney nickel catalyst under hydrogen pressure (10 kg/cm²) at 50°C for 36 hours.
- Filter and treat the product with concentrated hydrochloric acid to precipitate the dihydrochloride salt.
- Yield: Approximately 88% (varies slightly by batch size).
Step 2: Deprotection and conversion to 4-(morpholin-4-yl)piperidine
- Dissolve the dihydrochloride salt in an alcoholic solution.
- Adjust pH to >11 using potassium carbonate solution.
- Perform catalytic hydrogenation with 10% Pd/C under 40 kg/cm² hydrogen pressure at 50°C for 8 hours.
- Isolate the free base 4-(morpholin-4-yl)piperidine with yields around 89%.
This two-step method is notable for its high yields and scalability, employing relatively mild conditions and common catalysts (Raney nickel and Pd/C) without requiring chromatographic purification.
Formation of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide
The next stage involves coupling the 4-(morpholin-4-yl)piperidine intermediate with a carboxamide moiety at the 4-position of the piperidine ring.
Amide bond formation is typically achieved via reaction of the corresponding piperidine-4-carboxylic acid derivative or activated carboxylic acid species (e.g., acid chlorides or esters) with the 3-(morpholin-4-yl)propylamine.
Reductive amination or palladium-catalyzed cross-coupling reactions may be employed to introduce the propyl linker bearing the morpholine ring, as described in related synthetic schemes for similar piperidine derivatives.
The final compound is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation as a solid with enhanced stability.
Catalytic and Reaction Conditions Analysis
| Step | Reaction Type | Catalyst/Agent | Solvent | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Imine formation | None | Toluene | 110 | Atmospheric | ~2 | - | Reflux with water removal |
| 2 | Catalytic hydrogenation | Raney Nickel | Toluene | 50 | 10 | 36 | ~88 | Converts imine to amine salt |
| 3 | Deprotection & hydrogenation | Pd/C (10%) | Alcoholic soln | 50 | 40 | 8 | ~89 | Converts dihydrochloride salt to free base |
| 4 | Amide bond formation | Coupling agents (e.g., acid chloride) | Various | Ambient to reflux | Atmospheric | Variable | - | Standard amidation protocols |
| 5 | Salt formation | HCl | Ethanol or similar | Ambient | Atmospheric | - | - | Formation of dihydrochloride salt |
Research Findings and Industrial Considerations
The use of Raney nickel and Pd/C catalysts provides efficient hydrogenation steps with high selectivity and minimal side reactions.
Adjusting pH above 11 during deprotection ensures free base formation and facilitates hydrogenolysis of protecting groups.
Avoidance of chromatographic purification enhances industrial feasibility, reducing solvent use and environmental impact.
The final dihydrochloride salt is preferred for pharmaceutical applications due to improved solubility and stability.
Alternative synthetic strategies involving palladium-catalyzed cross-coupling (e.g., Suzuki-type reactions) and reductive amination have been reported for related piperidine derivatives, offering routes to diversify substituents on the piperidine ring.
Summary Table of Key Preparation Steps
Q & A
Q. What are the recommended synthetic routes for N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1: React piperidine-4-carboxylic acid with a coupling agent (e.g., HBTU) in dimethylformamide (DMF) to activate the carboxyl group .
- Step 2: Introduce the morpholinylpropylamine moiety via nucleophilic substitution or amide bond formation. For example, pre-neutralized amines (e.g., 3-morpholinopropylamine) are added to the activated intermediate .
- Step 3: Purify the product using silica gel column chromatography, followed by hydrochloride salt formation using HCl gas or aqueous HCl .
- Critical Note: The dihydrochloride form enhances solubility and stability, as seen in structurally related piperidine-morpholine hybrids .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: A combination of analytical techniques is essential:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for small-molecule refinement to confirm stereochemistry and crystal packing .
- Spectroscopy:
- 1H/13C NMR: Verify proton environments and carbon frameworks. For example, piperidine and morpholine protons typically appear as distinct multiplet clusters between δ 1.5–3.5 ppm .
- Mass Spectrometry (ESI-TOF): Confirm molecular weight (e.g., expected [M+H]+ peak at m/z 286.2) and detect impurities .
- HPLC: Assess purity (>98%) using reverse-phase C18 columns with UV detection at 210–254 nm .
Q. What are the solubility and stability considerations under different laboratory conditions?
Methodological Answer:
- Solubility: The dihydrochloride salt is highly soluble in water (>50 mg/mL) and polar solvents (e.g., DMSO, ethanol), but poorly soluble in non-polar solvents like hexane .
- Stability:
Advanced Research Questions
Q. What strategies can address discrepancies in biological activity data across different assays?
Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., receptor subtype selectivity, cell line variability):
- Orthogonal Assays: Combine functional (e.g., cAMP modulation) and binding assays (e.g., radioligand displacement) to confirm target engagement .
- Dose-Response Curves: Use a wide concentration range (1 nM–100 µM) to identify non-linear effects or off-target interactions .
- Control Experiments: Include structurally related analogs (e.g., N,N-diallyl-4-piperidinecarboxamide) to assess scaffold-specific artifacts .
Q. How can the compound’s pharmacokinetic profile be optimized for CNS-targeted studies?
Methodological Answer:
- Lipophilicity Adjustment: Introduce polar substituents (e.g., hydroxyl groups) to reduce logP while retaining blood-brain barrier permeability. For example, N-(3-hydroxypropyl) analogs show improved CNS bioavailability .
- Prodrug Strategies: Mask the carboxamide group with ester prodrugs to enhance oral absorption, followed by enzymatic hydrolysis in vivo .
- Salt Form Screening: Compare dihydrochloride with other salts (e.g., mesylate) to balance solubility and tissue penetration .
Q. What are the potential off-target interactions and how to mitigate them?
Methodological Answer:
- Known Off-Targets: Piperidine-morpholine hybrids may interact with σ receptors or monoamine transporters (e.g., SERT, DAT) due to structural similarity to neuropharmacological agents .
- Mitigation Strategies:
- Counter-Screens: Test against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel) .
- Structure-Activity Relationship (SAR) Studies: Modify the propyl linker length or morpholine substituents to reduce off-target binding .
- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict and eliminate high-affinity off-target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
